molecular formula C19H16BrClN4OS3 B12158725 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12158725
M. Wt: 527.9 g/mol
InChI Key: XKYKHMDEGZGKPD-WSDLNYQXSA-N
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Description

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the bromophenyl and chlorophenyl derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

  • Step 1: Preparation of 3-bromophenyl derivative

    • React 3-bromobenzaldehyde with an appropriate amine to form the Schiff base.
    • Reaction conditions: Solvent (e.g., ethanol), temperature (room temperature to reflux), and catalyst (e.g., acetic acid).
  • Step 2: Preparation of 2-chlorophenylmethylsulfanyl derivative

    • React 2-chlorobenzyl chloride with thiourea to form the thiadiazole ring.
    • Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and catalyst (e.g., sodium hydroxide).
  • Step 3: Coupling reaction

    • Combine the two intermediates in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form the final compound.
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature), and catalyst (e.g., N,N-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, temperature (room temperature to reflux).

    Reduction: Sodium borohydride in methanol, temperature (room temperature).

    Substitution: Chlorine gas in the presence of a catalyst (e.g., iron(III) chloride), temperature (room temperature).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
  • N-[(Z)-1-(3-chlorophenyl)ethylideneamino]-2-[[5-[(2-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Uniqueness

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is unique due to its specific combination of bromophenyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.

Properties

Molecular Formula

C19H16BrClN4OS3

Molecular Weight

527.9 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16BrClN4OS3/c1-12(13-6-4-7-15(20)9-13)22-23-17(26)11-28-19-25-24-18(29-19)27-10-14-5-2-3-8-16(14)21/h2-9H,10-11H2,1H3,(H,23,26)/b22-12+

InChI Key

XKYKHMDEGZGKPD-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2Cl)/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2Cl)C3=CC(=CC=C3)Br

Origin of Product

United States

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